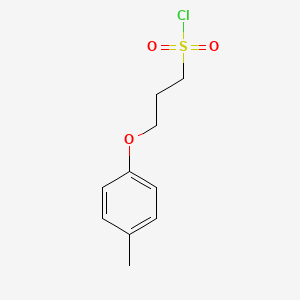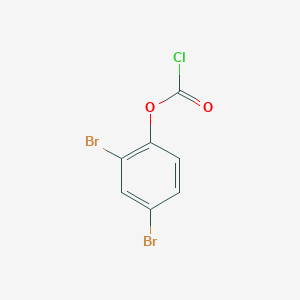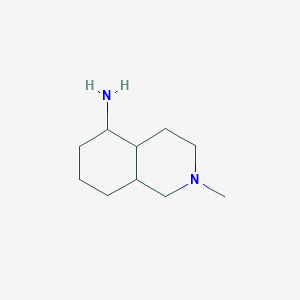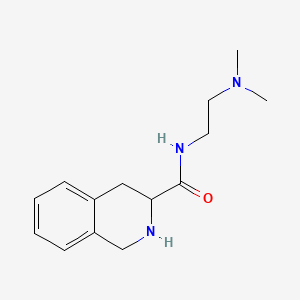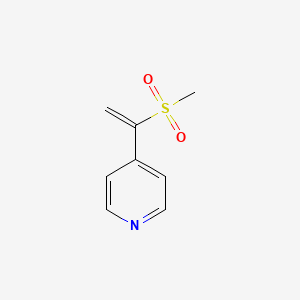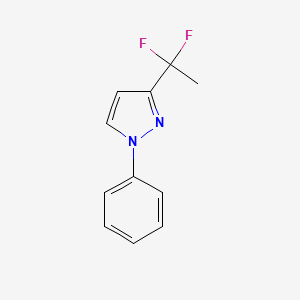
3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of the 1,1-difluoroethyl group imparts distinct steric and electronic characteristics, making it a valuable molecule in medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction is carried out under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of 3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole involves large-scale synthesis using similar catalytic processes. The use of readily available and inexpensive raw materials, such as 1,1-difluoroethyl chloride, makes the industrial production cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nickel Catalysts: Used in the difluoroethylation process.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while reduction may produce difluoroethyl alcohols.
Wissenschaftliche Forschungsanwendungen
3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the design of pharmaceuticals due to its ability to modulate biological activity and improve metabolic stability.
Agrochemicals: It is employed in the development of pesticides and herbicides, leveraging its unique chemical properties to enhance efficacy.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and structural characteristics.
Wirkmechanismus
The mechanism of action of 3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing the compound to bind effectively to its targets. This binding can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluoroethyl chloride (CH3CF2Cl): Used as a difluoroalkylating reagent.
1,1-Difluoroethylated aromatics: Important in medicinal chemistry for their steric and electronic properties.
Uniqueness
3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole stands out due to its specific combination of the pyrazole ring and the 1,1-difluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H10F2N2 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
3-(1,1-difluoroethyl)-1-phenylpyrazole |
InChI |
InChI=1S/C11H10F2N2/c1-11(12,13)10-7-8-15(14-10)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
PYXFUCDPNBGMLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NN(C=C1)C2=CC=CC=C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



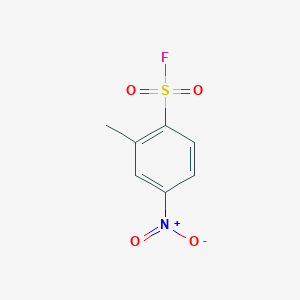
![1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13222763.png)
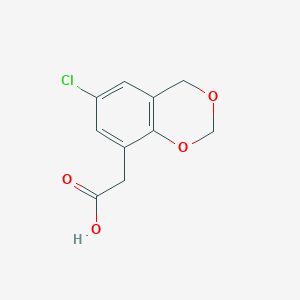
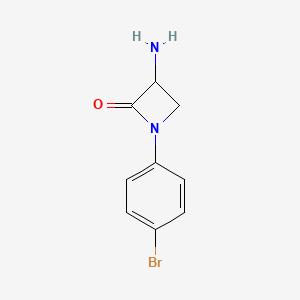
![2-[(Dimethylamino)methyl]-2-ethylbutanal](/img/structure/B13222776.png)
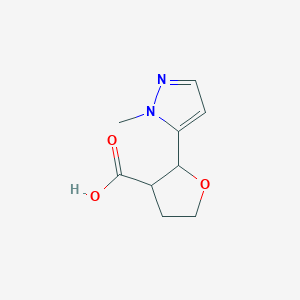
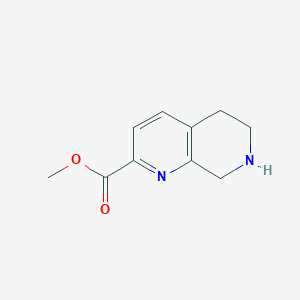
![2-[(1H-Indol-4-ylmethyl)amino]ethan-1-ol](/img/structure/B13222798.png)
